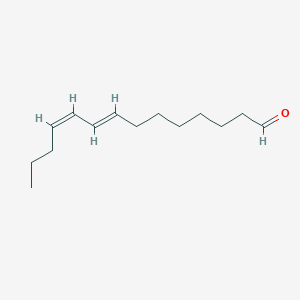
Thiazole-5-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazole-5-boronic acid is a boronic acid derivative that features a thiazole ring, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: Thiazole-5-boronic acid can be synthesized through several methods. One common approach involves the lithiation of 2-bromothiazole followed by boronation with triisopropyl borate and subsequent transesterification with pinacol in the presence of acetic acid . Another method includes the reaction of thiocarboxylic acids with α-haloketones in the presence of ammonium acetate under refluxing acetic acid conditions .
Industrial Production Methods: While specific industrial production methods for thiazol-5-ylboronic acid are not extensively documented, the general principles of boronic acid synthesis apply. These typically involve the use of borate esters derived from boric acid through dehydration with alcohols .
化学反应分析
Types of Reactions: Thiazole-5-boronic acid undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for boronic acids but can occur under specific conditions.
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, particularly at the C-2 and C-5 positions of the thiazole ring.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and nucleophiles.
Cross-Coupling: Palladium catalysts, base (e.g., potassium carbonate), and solvents like tetrahydrofuran or dimethylformamide.
Major Products: The major products formed from these reactions include various substituted thiazoles and biaryl compounds, which are valuable intermediates in organic synthesis .
科学研究应用
Thiazole-5-boronic acid has diverse applications in scientific research:
作用机制
The mechanism of action of thiazol-5-ylboronic acid primarily involves its role as a Lewis acid, facilitating various chemical reactions. In biological systems, thiazole derivatives can interact with enzymes and receptors, influencing biochemical pathways. For example, thiazole-containing drugs can inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects .
相似化合物的比较
Thiazole: A parent compound with a similar structure but lacking the boronic acid group.
Benzothiazole: Contains a fused benzene ring, offering different reactivity and applications.
Oxazole: Similar to thiazole but with an oxygen atom instead of sulfur.
Uniqueness: Thiazole-5-boronic acid is unique due to the presence of both the thiazole ring and the boronic acid group, which confer distinct reactivity and versatility in synthetic applications. Its ability to participate in cross-coupling reactions makes it particularly valuable in organic synthesis .
属性
CAS 编号 |
942190-81-0 |
|---|---|
分子式 |
C3H4BNO2S |
分子量 |
128.95 g/mol |
IUPAC 名称 |
1,3-thiazol-5-ylboronic acid |
InChI |
InChI=1S/C3H4BNO2S/c6-4(7)3-1-5-2-8-3/h1-2,6-7H |
InChI 键 |
OPMGYPOENUJLEM-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=CS1)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![(1S,2S,3R,4S,5S)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B8270638.png)
